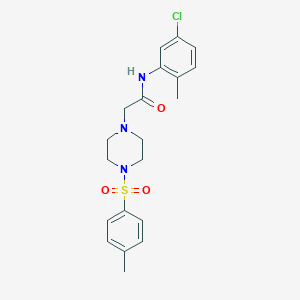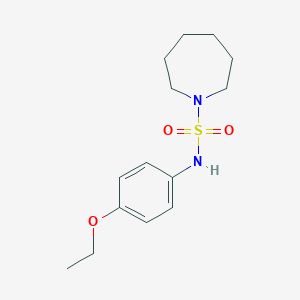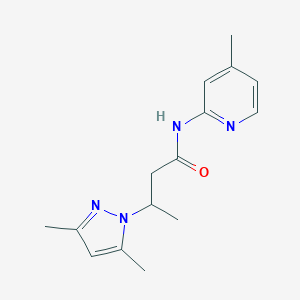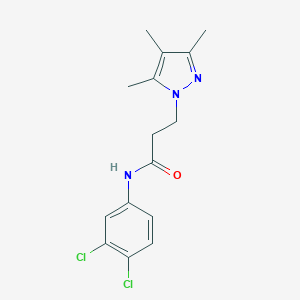
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a tosyl-protected piperazine ring, and an acetamide group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the piperazine derivative: The piperazine ring is tosylated using tosyl chloride in the presence of a base such as triethylamine.
Acylation reaction: The tosylated piperazine is then reacted with an appropriate acylating agent, such as chloroacetyl chloride, to introduce the acetamide group.
Coupling with the phenyl derivative: The final step involves coupling the acylated piperazine with the 5-chloro-2-methylphenyl derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This may involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-benzylpiperazin-1-yl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide: is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The tosyl group can also serve as a protective group during synthesis, allowing for selective reactions at other sites of the molecule.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-15-3-7-18(8-4-15)28(26,27)24-11-9-23(10-12-24)14-20(25)22-19-13-17(21)6-5-16(19)2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLCPIHFIZCBHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide](/img/structure/B500257.png)


![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)









